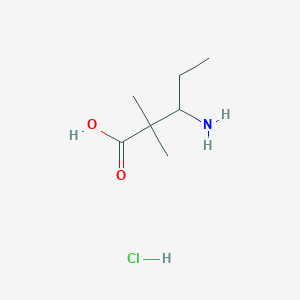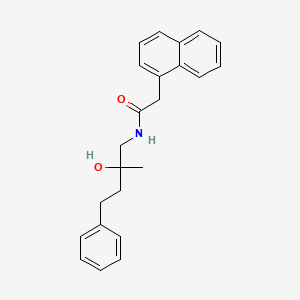
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide, commonly known as HMBNA, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HMBNA is a synthetic compound that was first synthesized in the early 2000s and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Molecular Interactions and Stability
Research on related compounds, such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, emphasizes the significance of hydrogen, stacking, and halogen bonding in stabilizing molecular structures. These interactions are crucial for the compound's stability and reactivity, contributing to its potential utility in material science and pharmaceuticals. The study detailed the structural analysis through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, shedding light on the non-covalent interactions stabilizing crystal packing and the compound’s electronic properties (Gouda et al., 2022).
Anti-angiogenic Activity
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a structurally similar compound, was identified as a potent inhibitor of aminopeptidase N (APN). It showcased significant inhibitory activity, which is critical in the context of anti-angiogenic therapies for cancer treatment. The compound's ability to interfere with the basic fibroblast growth factor-induced invasion of bovine aortic endothelial cells highlights its potential in developing new cancer therapeutics (Lee et al., 2005).
Computational and Pharmacological Evaluation
A comprehensive study on the pharmacological potential of various derivatives, including those related to N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide, focused on their toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This research underscores the importance of computational and experimental methods in evaluating the biological activities and potential therapeutic applications of novel compounds (Faheem, 2018).
Synthetic Methodologies and Catalysis
The development of efficient synthetic methodologies for creating derivatives of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide, such as through the use of nano magnetite as a catalyst under ultrasound irradiation, represents a significant advancement in organic synthesis. This research not only provides insights into the compound's synthesis but also opens avenues for the design and production of similar molecules with potential applications in various fields of chemistry and pharmacology (Mokhtary & Torabi, 2017).
Anticancer Screening
The synthesis and evaluation of N-(naphthalen-2-yl)acetamide and its derivatives for antiproliferative activities against various human cancer cell lines reveal the compound's potential in oncology. Notably, some derivatives exhibited significant activity against specific cancer types, suggesting their utility in designing new therapeutic agents for cancer treatment (Chen et al., 2013).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-23(26,15-14-18-8-3-2-4-9-18)17-24-22(25)16-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,26H,14-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQOIJDQCBRXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

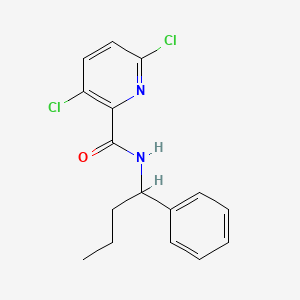
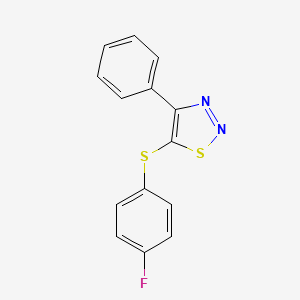
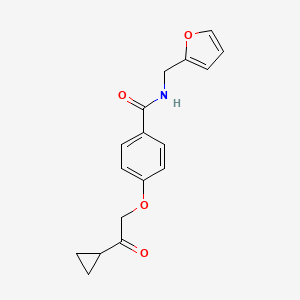
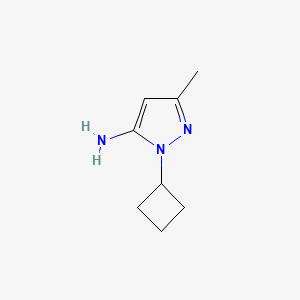
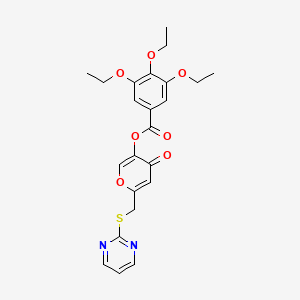
![2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine](/img/structure/B2874777.png)
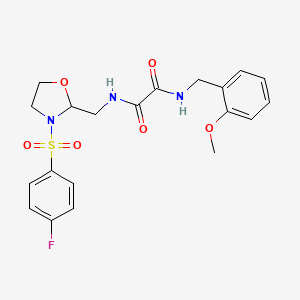
![1-Aminospiro[2.3]hexan-5-ol hydrochloride](/img/structure/B2874780.png)
![2-({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2874783.png)

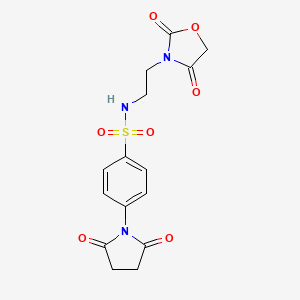
![6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2874788.png)
![Methyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874789.png)
